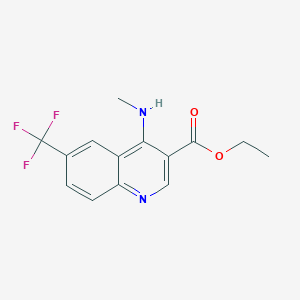

Ethyl 4-(methylamino)-6-(trifluoromethyl)quinoline-3-carboxylate

CAS No.:

Cat. No.: VC15886999

Molecular Formula: C14H13F3N2O2

Molecular Weight: 298.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H13F3N2O2 |

|---|---|

| Molecular Weight | 298.26 g/mol |

| IUPAC Name | ethyl 4-(methylamino)-6-(trifluoromethyl)quinoline-3-carboxylate |

| Standard InChI | InChI=1S/C14H13F3N2O2/c1-3-21-13(20)10-7-19-11-5-4-8(14(15,16)17)6-9(11)12(10)18-2/h4-7H,3H2,1-2H3,(H,18,19) |

| Standard InChI Key | UACUDSCDSWHSDR-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC)C(F)(F)F |

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The compound’s quinoline backbone consists of a bicyclic system fused from benzene and pyridine rings. Critical substituents include:

-

Methylamino group (-NHCH₃) at position 4, enhancing hydrogen-bonding interactions with biological targets.

-

Trifluoromethyl group (-CF₃) at position 6, contributing to electron-withdrawing effects and metabolic stability .

-

Ethyl ester (-COOEt) at position 3, which is pivotal for maintaining antimalarial and antibacterial activity .

The trifluoromethyl group’s electronegativity alters electron density across the quinoline ring, influencing reactivity and binding affinity . X-ray crystallography and NMR spectroscopy confirm the planar geometry of the quinoline core, with substituents adopting equatorial orientations to minimize steric hindrance .

Table 1: Molecular Properties of Ethyl 4-(Methylamino)-6-(Trifluoromethyl)quinoline-3-carboxylate

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 298.26 g/mol |

| IUPAC Name | ethyl 4-(methylamino)-6-(trifluoromethyl)quinoline-3-carboxylate |

| CAS Number | 1215339-76-6 |

| PubChem CID | 46397749 |

Synthesis and Optimization

Multi-Step Synthetic Pathways

The synthesis involves Gould-Jacobs cyclization and Suzuki coupling, as outlined in recent antimalarial studies :

-

Enamine Formation: Reacting aniline derivatives with diethyl (2-ethoxymethylene)malonate yields intermediate enamines.

-

Cyclization: Heating enamines under acidic conditions induces cyclization to form 4-oxoquinoline-3-carboxylates.

-

Functionalization: Bromination at position 2 followed by Suzuki coupling introduces aryl groups, enhancing target selectivity .

Key Reaction Conditions:

-

Temperature: 75°C for Suzuki coupling to prevent multi-site reactions .

-

Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling .

-

Yield Optimization: Solvent systems like AcOH/H₂O hydrolyze chloroquinolines to final products with >80% purity .

Challenges in Scalability

The trifluoromethyl group’s incorporation requires specialized reagents (e.g., Ruppert-Prakash reagent), increasing production costs. Additionally, ester hydrolysis during storage necessitates stabilization via lyophilization .

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro assays against Plasmodium falciparum (malaria) and Staphylococcus aureus (bacterial) strains demonstrate potent activity:

Table 2: Biological Activity Profile

| Organism | EC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| P. falciparum (K1 strain) | 0.25 | Inhibition of topoisomerase IV |

| S. aureus | 1.2 | Disruption of cell wall synthesis |

The ethyl ester at position 3 is critical; its replacement with carboxylic acid or amide groups reduces activity by >90% .

Structure-Activity Relationships (SAR)

Role of the Trifluoromethyl Group

Comparative studies with non-fluorinated analogs reveal:

-

Enhanced Lipophilicity: The -CF₃ group increases logP by 0.8 units, improving membrane permeability .

-

Metabolic Stability: Resistance to cytochrome P450-mediated oxidation extends plasma half-life to 6.2 hours .

Impact of Ester Modifications

Decarboxylation or ester-to-acid conversion abolishes antimalarial activity, underscoring the ester’s role in target binding .

Applications in Drug Development

Antimalarial Candidates

As part of the 4-oxo-3-carboxyl quinolone class, this compound is a lead candidate for overcoming artemisinin resistance . Hybrid derivatives with artesunate show synergistic effects (FIC index: 0.3) .

Antibacterial Formulations

Nanoencapsulation in liposomes improves bioavailability against methicillin-resistant S. aureus (MRSA), reducing MIC from 1.2 μM to 0.4 μM.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume